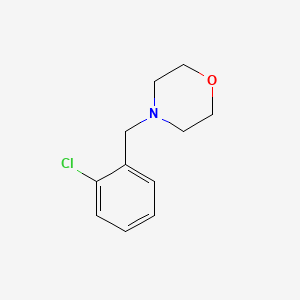
4-(2-Chlorobenzyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorobenzyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It features a morpholine ring substituted with a 2-chlorobenzyl group at the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzyl)morpholine typically involves the reaction of morpholine with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
Morpholine+2-Chlorobenzyl chloride→this compound+HCl
The reaction is usually conducted in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but may involve continuous flow processes and optimized reaction conditions to enhance yield and purity. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
4-(2-Chlorobenzyl)morpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzyl group.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzylmorpholine derivatives.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dechlorinated or modified benzylmorpholine derivatives.
科学的研究の応用
4-(2-Chlorobenzyl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of morpholine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 4-(2-Chlorobenzyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-chlorobenzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes and reach intracellular targets. The morpholine ring can form hydrogen bonds and other interactions with the active sites of enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
- 4-(3-Chlorobenzyl)morpholine
- 4-(2,4-Dichlorobenzyl)morpholine
- 4-(2-Bromobenzyl)morpholine
Uniqueness
4-(2-Chlorobenzyl)morpholine is unique due to the specific positioning of the chlorine atom on the benzyl group, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
特性
IUPAC Name |
4-[(2-chlorophenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-11-4-2-1-3-10(11)9-13-5-7-14-8-6-13/h1-4H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXOMKDSNYMMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














